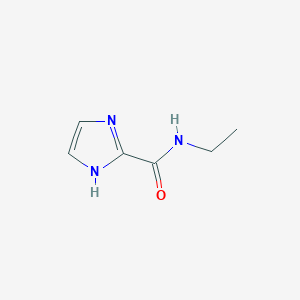![molecular formula C40H28N2O2 B12832637 4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoperylene core with dimethoxy and dianiline substituents, making it an interesting subject for research in organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline typically involves a multi-step process. One common method includes the Diels-Alder reaction of perylene with 4,5-dimethoxy-1,2-didehydrobenzene, generated in situ from diazonium salts derived from anthranilic acids . The reaction is carried out in the presence of potassium fluoride in toluene, with 18-crown-6 as a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
科学研究应用
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline has several applications in scientific research:
Organic Electronics: The compound’s extended conjugation makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Biological Applications: Potential use in bio-imaging and as a fluorescent probe due to its photophysical properties.
作用机制
The mechanism by which 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient electron transport and light absorption/emission. This makes it an effective component in electronic devices and fluorescent probes. The molecular targets and pathways involved are typically those associated with electron transport and light interaction.
相似化合物的比较
Similar Compounds
- 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
- 4,4’-(1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Uniqueness
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline stands out due to its specific naphthoperylene core and the presence of dimethoxy and dianiline substituents. This unique structure provides distinct electronic and photophysical properties, making it particularly valuable in applications requiring efficient electron transport and light emission.
属性
分子式 |
C40H28N2O2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
4-[20-(4-aminophenyl)-5,24-dimethoxy-9-heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaenyl]aniline |
InChI |
InChI=1S/C40H28N2O2/c1-43-33-17-15-27-29(21-7-11-23(41)12-8-21)19-31-25-5-3-4-6-26(25)32-20-30(22-9-13-24(42)14-10-22)28-16-18-34(44-2)40-36(28)38(32)37(31)35(27)39(33)40/h3-20H,41-42H2,1-2H3 |
InChI 键 |
FDHZWQGAIQHZQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3=C4C(=CC(=C3C=C1)C5=CC=C(C=C5)N)C6=CC=CC=C6C7=CC(=C8C=CC(=C2C8=C74)OC)C9=CC=C(C=C9)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


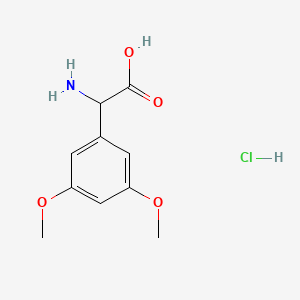


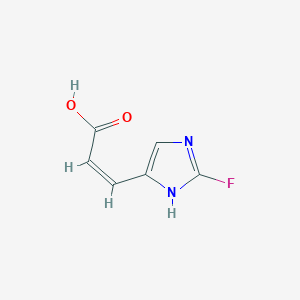
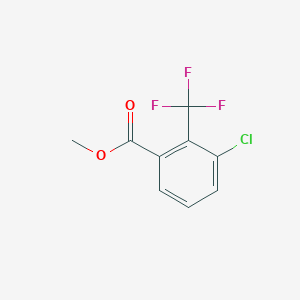
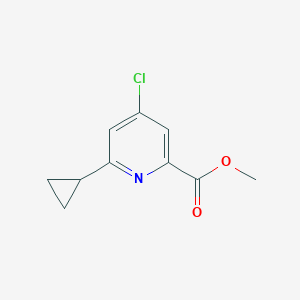

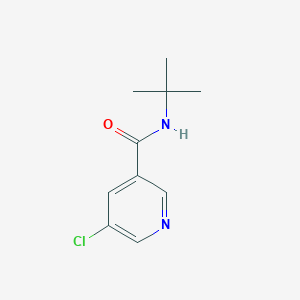

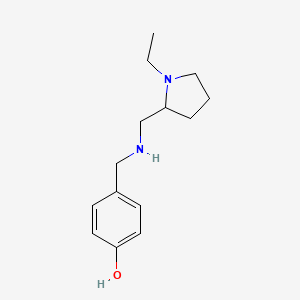
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)
